molecular formula C16H16O3 B13811513 4,5-Dimethoxy-2-methylbenzophenone

4,5-Dimethoxy-2-methylbenzophenone

Cat. No.: B13811513
M. Wt: 256.30 g/mol
InChI Key: MHAZRULPXHMCRZ-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-methylbenzophenone is an organic compound with the molecular formula C16H16O3 It is a derivative of benzophenone, featuring two methoxy groups and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,5-Dimethoxy-2-methylbenzophenone involves the Friedel-Crafts acylation of 4,5-dimethoxy-2-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-methylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary but may include modulation of oxidative stress, inhibition of microbial growth, or interaction with specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzophenone: Similar structure but with a nitro group instead of a methyl group.

    4,4’-Dimethoxybenzophenone: Lacks the methyl group and has methoxy groups at different positions.

    2,5-Dimethoxybenzophenone: Similar but with methoxy groups at different positions.

Uniqueness

4,5-Dimethoxy-2-methylbenzophenone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(4,5-dimethoxy-2-methylphenyl)-phenylmethanone

InChI

InChI=1S/C16H16O3/c1-11-9-14(18-2)15(19-3)10-13(11)16(17)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

MHAZRULPXHMCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC

Origin of Product

United States

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